

High-performance liquid chromatography (HPLC) methods for Uramil analysis

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Compound of Interest

Compound Name: Uramil

Cat. No.: B086671

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An increasing demand for precise and reliable analytical methods for **Uramil** (5-aminobarbituric acid) is noted across the pharmaceutical and research sectors. High-performance liquid chromatography (HPLC) stands out as a robust and sensitive technique for the quantification of **Uramil**. This document provides detailed application notes and protocols for the analysis of **Uramil**, designed for researchers, scientists, and professionals in drug development.

Application Note: Reverse-Phase HPLC for the Analysis of Uramil

This application note outlines a reverse-phase HPLC method for the quantitative analysis of **Uramil**. The methodology is based on the separation of **Uramil** on a Newcrom R1 column, which is a reverse-phase column with low silanol activity, making it suitable for polar compounds like **Uramil**.^[1]

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These parameters can be adjusted to optimize the separation based on the specific instrumentation and laboratory conditions. For mass spectrometry (MS) compatible applications, phosphoric acid in the mobile phase should be replaced with formic acid.^[1]

Parameter	Value
Column	Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase	A: Water with 0.1% Phosphoric Acid B: Acetonitrile with 0.1% Phosphoric Acid
Gradient	5% B to 30% B over 10 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm
Injection Volume	10 µL

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for this method. These values are representative and may vary depending on the specific HPLC system and experimental conditions.

Parameter	Result
Retention Time	Approximately 4.5 min
Linearity (R ²)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantitation (LOQ)	0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (Recovery)	98-102%

Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. Reagent and Standard Preparation

- Mobile Phase Preparation:
 - Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
 - Mobile Phase B: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
 - Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.
- Stock Standard Solution (1 mg/mL):
 - Accurately weigh 10 mg of **Uramil** reference standard and transfer it to a 10 mL volumetric flask.
 - Dissolve and make up to volume with a 50:50 mixture of Mobile Phase A and B.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

- Accurately weigh and transfer a portion of the sample containing **Uramil** to a volumetric flask.
- Add a suitable volume of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of **Uramil**.
- Make up to the final volume with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

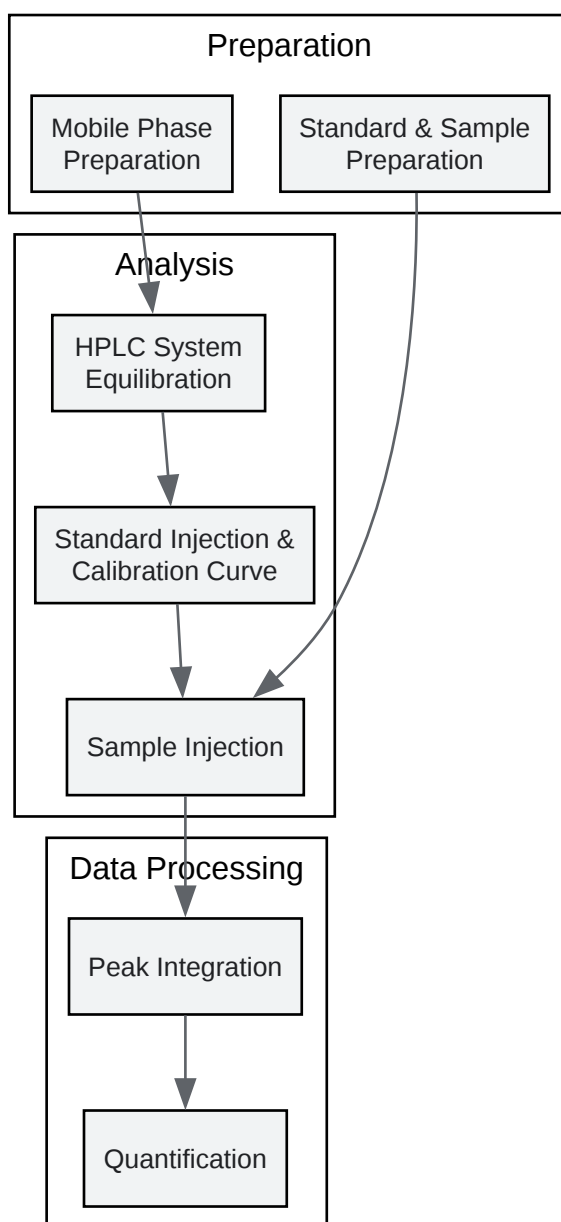
3. HPLC Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
- Inject the prepared sample solutions.
- Quantify the amount of **Uramil** in the samples by comparing the peak area with the calibration curve.

Diagrams and Visualizations

Experimental Workflow for **Uramil** HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of **Uramil**.



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Caption: Workflow for **Uramil** HPLC Analysis.

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References

- 1. Separation of Uramil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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